rel-(1R,5S)-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride
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Overview
Description
rel-(1R,5S)-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride: is a bicyclic compound that features a unique structure with two fluorine atoms and a nitrogen atom in its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,5S)-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride typically involves the use of advanced organic synthesis techniques. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of photochemistry to access new building blocks via [2 + 2] cycloaddition has been reported . Additionally, palladium-catalyzed reactions have been employed to construct similar bicyclic structures .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: rel-(1R,5S)-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic framework.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, rel-(1R,5S)-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated bicyclic structures with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its fluorinated structure may contribute to enhanced stability, hydrophobicity, or other desirable characteristics in materials science applications.
Mechanism of Action
The mechanism of action of rel-(1R,5S)-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also facilitate binding to specific receptors or active sites, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
- rel-(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione
- rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
- rel-(1R,5S,6S)-6-Hydroxy-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester
Uniqueness: rel-(1R,5S)-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride is unique due to the presence of two fluorine atoms in its bicyclic structure. This fluorination can significantly alter the compound’s chemical and biological properties, making it distinct from other similar bicyclic compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, providing advantages in various applications.
Properties
Molecular Formula |
C6H10ClF2N |
---|---|
Molecular Weight |
169.60 g/mol |
IUPAC Name |
(1R,5S)-6,6-difluoro-3-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)1-4-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H/t4-,5+;/m0./s1 |
InChI Key |
NJBGNMIKAIZJQQ-UYXJWNHNSA-N |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2C1(F)F.Cl |
Canonical SMILES |
C1C2CNCC2C1(F)F.Cl |
Origin of Product |
United States |
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